molecular formula C14H14ClNO2S B13072122 N,N-Dibenzylsulfamoyl chloride CAS No. 31367-40-5

N,N-Dibenzylsulfamoyl chloride

Cat. No.: B13072122
CAS No.: 31367-40-5
M. Wt: 295.8 g/mol
InChI Key: YTJDHKOQYOTSCN-UHFFFAOYSA-N
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Description

N,N-Dibenzylsulfamoyl chloride: is an organic compound with the molecular formula C14H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to a nitrogen atom that is further bonded to two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibenzylsulfamoyl chloride can be synthesized through the reaction of dibenzylamine with chlorosulfonic acid. The reaction typically involves the slow addition of chlorosulfonic acid to a solution of dibenzylamine in an inert solvent such as dichloromethane, under cooling conditions to control the exothermic nature of the reaction. The resulting product is then purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzylsulfamoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such transformations.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form N,N-dibenzylsulfamide and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide, often at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the medium.

Major Products:

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    N,N-Dibenzylsulfamide: Formed through hydrolysis.

Scientific Research Applications

N,N-Dibenzylsulfamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry.

    Biology: Sulfonamide derivatives have been studied for their potential biological activities, including antibacterial and anticancer properties.

    Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and polymers, where the sulfonyl chloride group serves as a reactive site for further functionalization.

Mechanism of Action

The mechanism of action of N,N-Dibenzylsulfamoyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate.

Comparison with Similar Compounds

    N,N-Dimethylsulfamoyl chloride: Similar in structure but with methyl groups instead of benzyl groups.

    N,N-Diethylsulfamoyl chloride: Contains ethyl groups instead of benzyl groups.

    N,N-Diphenylsulfamoyl chloride: Contains phenyl groups instead of benzyl groups.

Uniqueness: N,N-Dibenzylsulfamoyl chloride is unique due to the presence of benzyl groups, which can influence the reactivity and steric properties of the compound. The benzyl groups can also participate in additional reactions, such as hydrogenation or oxidation, providing further versatility in synthetic applications.

Properties

CAS No.

31367-40-5

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N,N-dibenzylsulfamoyl chloride

InChI

InChI=1S/C14H14ClNO2S/c15-19(17,18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

YTJDHKOQYOTSCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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